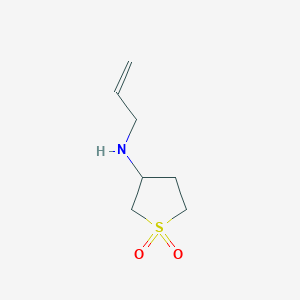

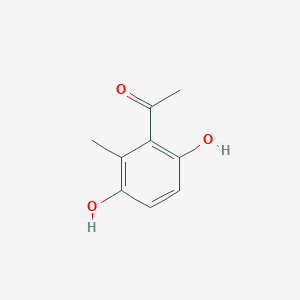

1,1-dioxo-N-prop-2-enylthiolan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 1,1-dioxo-N-prop-2-enylthiolan-3-amine involves several key steps, including the formation of dithiocarbamate complexes and the use of 1,3-dithianes as precursors. For instance, the synthesis of stereodefined β-enaminones and 3,4-disubstituted pyrazoles through iron-catalyzed aminolysis of β-carbonyl 1,3-dithianes highlights a novel approach to synthesizing related compounds (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds akin to 1,1-dioxo-N-prop-2-enylthiolan-3-amine, such as those derived from saccharin derivatives, has been analyzed using matrix-isolation FTIR and theoretical structural analysis. These studies provide insights into the stereochemistry and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications (Almeida et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 1,1-dioxo-N-prop-2-enylthiolan-3-amine derivatives include the synthesis of N-tethered 1,6-enynes through zinc(II)-catalyzed redox cross-dehydrogenative coupling of propargylic amines and terminal alkynes. This reaction typifies the compound's versatility in forming carbon-carbon bonds and its potential in synthetic organic chemistry (Sugiishi & Nakamura, 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are critical for determining a compound's usability in various applications. While specific data on 1,1-dioxo-N-prop-2-enylthiolan-3-amine is scarce, related studies on compounds like 2-aminocyclopent-1-ene-1-dithiocarboxylic acid complexes provide valuable insights into solubility and derivatization effects on physical properties (Bharadwaj & Musker, 1987).

Wissenschaftliche Forschungsanwendungen

Facile Functionalization of Polyesters for Gene Delivery

Researchers have developed a method to synthesize polyesters with pendant amine groups through ring-opening polymerization, followed by thiol-yne "click" chemistry. These biodegradable polymers exhibit excellent cell penetration and gene delivery properties, highlighting their potential in medical applications such as gene therapy (Zhonghai Zhang et al., 2012).

Advancements in [FeFe]-Hydrogenase Models

A study on the redox behavior of synthetic models for [FeFe]-hydrogenases, which include diiron dithiolato carbonyl complexes with amine cofactors, sheds light on the mechanisms of H₂ activation by these enzymes. This research provides insights into the design of catalytic systems for efficient hydrogen production, crucial for renewable energy technologies (M. Olsen et al., 2010).

Structural and Reactivity Insights from Amino-Substituted Saccharins

An exploration into amino-substituted derivatives of saccharin has been conducted, providing valuable information on their molecular structure, vibrational properties, and reactivity. This research contributes to the understanding of these compounds' potential applications in the development of new materials and pharmaceuticals (R. Almeida et al., 2009).

Novel M3 Antagonist Synthesis

An efficient synthesis method for a novel M3 antagonist has been developed, highlighting a strategic approach to designing compounds with potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease or overactive bladder (T. Mase et al., 2001).

Green Catalysis in Acridine Derivatives Synthesis

A green and efficient method for synthesizing 1,8-dioxo-decahydroacridine derivatives has been introduced, utilizing Fe3O4 nanoparticles as a catalyst under solvent-free conditions. This approach benefits from high yields, short reaction times, and easy catalyst separation, demonstrating its potential in sustainable chemistry practices (M. Ghasemzadeh et al., 2012).

Eigenschaften

IUPAC Name |

1,1-dioxo-N-prop-2-enylthiolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-2-4-8-7-3-5-11(9,10)6-7/h2,7-8H,1,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOKNASZLZRFFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1CCS(=O)(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-dioxo-N-prop-2-enylthiolan-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)

![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)